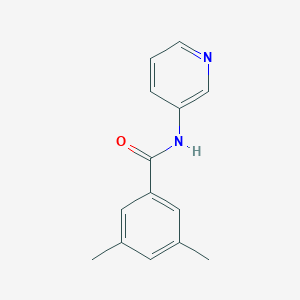

3,5-Dimethyl-N-pyridin-3-yl-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyl-N-pyridin-3-yl-benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have various biochemical and physiological effects.

Wirkmechanismus

3,5-Dimethyl-N-pyridin-3-yl-benzamide acts as a partial agonist of nAChRs, specifically the α7 subtype, which is highly expressed in the brain. Activation of α7 nAChRs has been shown to improve cognitive function, reduce inflammation, and alleviate pain. 3,5-Dimethyl-N-pyridin-3-yl-benzamide also has a high affinity for the α4β2 nAChR subtype, which is involved in nicotine addiction.

Biochemical and Physiological Effects

3,5-Dimethyl-N-pyridin-3-yl-benzamide has been shown to have various biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and increasing the release of neurotransmitters such as dopamine and acetylcholine. 3,5-Dimethyl-N-pyridin-3-yl-benzamide can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, 3,5-Dimethyl-N-pyridin-3-yl-benzamide can alleviate pain by activating nAChRs in the spinal cord and reducing the transmission of pain signals.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-Dimethyl-N-pyridin-3-yl-benzamide has several advantages for lab experiments, including its high selectivity for nAChRs and its ability to cross the blood-brain barrier. However, 3,5-Dimethyl-N-pyridin-3-yl-benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose selection and administration are necessary to avoid toxicity and ensure accurate results in lab experiments.

Zukünftige Richtungen

Several future directions for research on 3,5-Dimethyl-N-pyridin-3-yl-benzamide include investigating its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dose and administration route for 3,5-Dimethyl-N-pyridin-3-yl-benzamide in various therapeutic applications. Finally, the development of more efficient synthesis methods for 3,5-Dimethyl-N-pyridin-3-yl-benzamide could facilitate its widespread use in research and potential clinical applications.

Conclusion

In conclusion, 3,5-Dimethyl-N-pyridin-3-yl-benzamide is a compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves activation of nAChRs, which are involved in cognitive function, inflammation, and pain management. 3,5-Dimethyl-N-pyridin-3-yl-benzamide has several advantages for lab experiments, but also has some limitations that must be carefully considered. Future research on 3,5-Dimethyl-N-pyridin-3-yl-benzamide could lead to the development of new treatments for several diseases and improve our understanding of the role of nAChRs in health and disease.

Synthesemethoden

3,5-Dimethyl-N-pyridin-3-yl-benzamide can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyridine with benzoyl chloride, followed by reduction and acetylation. The final product is obtained through purification and crystallization techniques. The synthesis of 3,5-Dimethyl-N-pyridin-3-yl-benzamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-N-pyridin-3-yl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and pain management. It has been shown to improve cognitive function, reduce inflammation, and alleviate pain in animal models. 3,5-Dimethyl-N-pyridin-3-yl-benzamide has also been investigated for its potential use in smoking cessation therapy, as it can activate nAChRs in the brain, which are involved in nicotine addiction.

Eigenschaften

Produktname |

3,5-Dimethyl-N-pyridin-3-yl-benzamide |

|---|---|

Molekularformel |

C14H14N2O |

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

3,5-dimethyl-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C14H14N2O/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13/h3-9H,1-2H3,(H,16,17) |

InChI-Schlüssel |

VVRRCIVKIJIALN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |

Löslichkeit |

33.9 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)

![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)

![2-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B269713.png)

![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)

![1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B269720.png)

![2,4-Dimethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B269724.png)

![4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B269726.png)

![Ethyl 3-({[4-bromo(phenylsulfonyl)anilino]acetyl}hydrazono)butanoate](/img/structure/B269727.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-morpholinyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B269728.png)

![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)

![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B269732.png)